molecular formula C26H26N6O3 B610169 Poseltinib CAS No. 1353552-97-2

Poseltinib

Número de catálogo B610169
Número CAS: 1353552-97-2
Peso molecular: 470.533
Clave InChI: LZMJNVRJMFMYQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Poseltinib, also known as HM71224 or LY3337641, is an experimental Bruton’s tyrosine kinase (BTK) inhibitor for the treatment of rheumatoid arthritis . It was developed by Hanmi Pharmaceutical and licensed to Eli Lilly . Phase II clinical trials began in August 2016 in patients with rheumatoid arthritis .


Synthesis Analysis

Poseltinib contains a central 2-amino furopyrimidine moiety and an N-methyl piperazine was used for the hydrophobic group . It showed a potent inhibition for BTK, with an IC50 of 1.95 nM .


Molecular Structure Analysis

The molecular formula of Poseltinib is C26H26N6O3 . It has a molecular weight of 470.52 . The structure of Poseltinib includes a central 2-amino furopyrimidine moiety and an N-methyl piperazine .


Chemical Reactions Analysis

Poseltinib is a covalent, irreversible BTK inhibitor . It binds to the BTK protein and modulates BTK phosphorylation in human peripheral blood mononuclear cells .


Physical And Chemical Properties Analysis

Poseltinib has a molecular weight of 470.52 . It is stable if stored as directed and should be protected from light and heat . It is a powder at -20°C .

Aplicaciones Científicas De Investigación

1. Rheumatoid Arthritis

  • Application Summary : Poseltinib, an irreversible covalent inhibitor of Bruton’s tyrosine kinase, was evaluated for its efficacy and safety in a 2-part, phase II trial (RAjuvenate; ClinicalTrials.gov: NCT02628028) in adults with active rheumatoid arthritis (RA) .
  • Methods of Application : In Part A of the study, 36 patients with mildly active RA were randomized to oral poseltinib 5, 10, or 30 mg or placebo once daily for 4 weeks to assess safety and tolerability. In Part B, 250 patients with moderate-to-severe RA were randomized to oral poseltinib 5 mg, 10 mg, or 30 mg, or placebo once daily for 12 weeks .
  • Results : There was no statistically significant difference in ACR20 response between any dose of poseltinib and placebo at Week 12. The study was terminated after interim data demonstrated low likelihood of benefit in RA .

2. Systemic Lupus Erythematosus

  • Application Summary : Poseltinib is under development for the treatment of autoimmune diseases including systemic lupus erythematosus .

Safety And Hazards

Poseltinib is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It may also cause respiratory irritation . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112972
Record name Poseltinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poseltinib

CAS RN

1353552-97-2
Record name N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poseltinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poseltinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16299
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poseltinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POSELTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
50
Citations
MC Genovese, A Spindler, A Sagawa, W Park… - The Journal of …, 2021 - jrheum.org
… were randomized 1:1:1:1 to oral poseltinib 5 mg (n = 63), 10 mg (n … Logistic regression compared each poseltinib dose to … response between any dose of poseltinib and placebo at Week …
Number of citations: 11 www.jrheum.org
JY Byun, YT Koh, SY Jang, JW Witcher, JR Chan… - Scientific Reports, 2021 - nature.com
… As poseltinib biochemically binds to some of … poseltinib potently inhibits BTK kinase activity and BCR signaling 14 . Here, we also demonstrate that a BTK inhibitor similar to poseltinib is …
Number of citations: 3 www.nature.com
JM Byun, SS Yoon, J Hong, DY Shin, Y Koh - HemaSphere, 2023 - journals.lww.com
… to test the efficacy and safety of glofitamab in combination with lenalidomide and poseltinib. … Poseltinib 40mg is given twice daily from day 1-21 of each cycle. Each cycle is 28 days. The …
Number of citations: 3 journals.lww.com
X Yu, WH Guo, H Lin, R Cheng, EY Monroy… - Current research in …, 2022 - Elsevier
… different irreversible BTK inhibitor poseltinib as the PROTAC warhead … reacting acrylamide group of poseltinib to a reversible … covalent BTK PROTAC based on poseltinib, dubbed as PS-…
Number of citations: 3 www.sciencedirect.com
R Fleischmann - The Journal of Rheumatology, 2021 - jrheum.org
… This study failed not because poseltinib did not achieve a reasonable ACR20 response but because the placebo patients also achieved a reasonable ACR20 response. This has been …
Number of citations: 4 www.jrheum.org
D Zhang, H Gong, F Meng - Molecules, 2021 - mdpi.com
… the therapeutic effect of poseltinib. In MRL/lpr mice, … poseltinib improved the survival rate in both lupus models. It is worth noting that there was no mortality during the period of poseltinib …
Number of citations: 31 www.mdpi.com
C Muste, C Gu - Drug Metabolism and Pharmacokinetics, 2022 - Elsevier
… The lack of free-thiol drug adduction to HSA indicates that Cys-34 may be sterically inaccessible to the drugs tested in this study, with the exception of Olmbrutinib and Poseltinib. …
Number of citations: 6 www.sciencedirect.com
PC Taylor - The Lancet Rheumatology, 2023 - thelancet.com
The first BTK inhibitor was ibrutinib, approved for the treatment of mantle cell lymphoma and subsequently for chronic lymphocytic leukaemia, although efficacy of ibrutinib in people with …
Number of citations: 2 www.thelancet.com
LC Arneson, KJ Carroll… - ImmunoTargets and …, 2021 - Taylor & Francis
… ibrutinib, poseltinib, and evobrutinib have demonstrated prevention or amelioration of lupus nephritis, M7583 has shown prevention of arthritis, and BI-BTK-1 and poseltinib have shown …
Number of citations: 18 www.tandfonline.com
BT Hopkins, E Bame, B Bajrami, C Black… - Journal of Medicinal …, 2021 - ACS Publications
Multiple Sclerosis is a chronic autoimmune neurodegenerative disorder of the central nervous system (CNS) that is characterized by inflammation, demyelination, and axonal injury …
Number of citations: 16 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.